3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and substituted with a 4-chloro-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride and primary amines can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products
Nucleophilic substitution: Products include derivatives with various functional groups replacing the chloro group.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidation products depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitropyridine: Shares the chloro and nitro substituents but lacks the oxadiazole ring.
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the nitro group and pyridine ring.
4-Chloro-3-nitrophenylhydrazine: Contains the chloro and nitro groups but lacks the oxadiazole and pyridine rings.
Uniqueness
3-(4-chloro-3-nitrophenyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-chloro-3-nitrophenyl)-5-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O3/c14-10-4-3-8(6-11(10)18(19)20)12-16-13(21-17-12)9-2-1-5-15-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXSTDXUOATWQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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